Simulation studies in electrocrystallisation

Faraday Symposia of the Chemical Society Pub Date: DOI: 10.1039/FS9771200070

Abstract

The properties of a simple “chess board” type computer simulation of electrocrystallization are investigated. The importance of the “discrete effect” and the “ingestion effect” is evaluated for the formation of a single layer. A quantitative investigation of the Avrami equation for square nuclei is carried out. Some comments are made about multilayer formation. The results suggest that this method can be used to make quantitative predictions in cases where analytical mathematical solutions are difficult.

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